4-Morpholinecarboxamide, N,N-diethyl-

Description

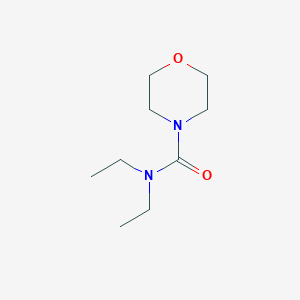

4-Morpholinecarboxamide, N,N-diethyl- (CAS 69630-16-6) is a tertiary amide derivative featuring a morpholine ring substituted at the carboxamide nitrogen with two ethyl groups. Its molecular formula is C₇H₁₅N₃O₂, and it serves as a structural motif in pharmaceuticals and agrochemicals due to its balanced lipophilicity and electronic profile. The compound is notable for its role in antitumor agents , antifungal derivatives , and anti-leishmanial studies . The N,N-diethyl substitution enhances steric bulk and modulates electronic properties, influencing interactions with biological targets and physicochemical behavior.

Properties

CAS No. |

89609-67-6 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N,N-diethylmorpholine-4-carboxamide |

InChI |

InChI=1S/C9H18N2O2/c1-3-10(4-2)9(12)11-5-7-13-8-6-11/h3-8H2,1-2H3 |

InChI Key |

RUDGTMWJRXYNPR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarboxamide, N,N-diethyl- typically involves the reaction of morpholine with diethylamine and a suitable carboxylating agent. One common method is the reaction of morpholine with diethylamine in the presence of a carboxylating agent such as phosgene or carbon dioxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 4-Morpholinecarboxamide, N,N-diethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinecarboxamide, N,N-diethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate temperatures.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-Morpholinecarboxamide, N,N-diethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound. It has been studied for its interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties. It may have applications in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxamide, N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Electronic and Steric Effects

The N,N-diethyl group significantly impacts molecular orbitals and steric hindrance compared to smaller substituents (e.g., N,N-dimethyl) or bulkier analogs (e.g., N,N-dipropyl):

| Substituent | HOMO (eV) | LUMO (eV) | Steric Bulk (ų) | Reference |

|---|---|---|---|---|

| N,N-diethyl | -8.34 | 3.72 | 8.5 | |

| N,N-dimethyl | -7.73 | 2.18 | 6.2 | |

| N,N-dipropyl | -8.20 | 3.50 | 10.8 |

- Key Findings :

Physicochemical Properties

Complexation with Hydroquinone:

| Substituent | Complex Ratio (HQ:Amide) | Melting Point (°C) | Reference |

|---|---|---|---|

| N,N-diethyl | 1:1 | 147 | |

| N,N-dimethyl | 2:1 | 198 |

- Explanation : Dimethyl analogs form more stable, higher-melting complexes due to stronger hydrogen bonding, whereas diethyl groups introduce steric hindrance .

Solubility and Partitioning :

| Substituent | LogP | Aqueous Solubility (mg/mL) | Reference |

|---|---|---|---|

| N,N-diethyl | 2.5 | 1.2 | |

| N,N-dimethyl | 1.8 | 3.5 | |

| N-morpholine | 1.2 | 5.8 |

- Trend : Diethyl derivatives exhibit moderate lipophilicity, suitable for oral bioavailability but less water-soluble than morpholine-substituted analogs .

Biological Activity

4-Morpholinecarboxamide, N,N-diethyl- (CAS Number: 89609-67-6) is a chemical compound derived from morpholine, characterized by a carboxamide group and two ethyl substituents on the nitrogen atom. Its molecular formula is . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of 4-Morpholinecarboxamide, N,N-diethyl- is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to various enzymes and receptors, influencing their activity. For instance, it may act as an antagonist to prokineticin receptors, which are implicated in several neurological and psychiatric disorders . The compound's binding can modulate metabolic pathways, potentially leading to therapeutic effects.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Antagonistic Activity : Research indicates that 4-Morpholinecarboxamide, N,N-diethyl- exhibits antagonistic properties against prokineticin receptors. This suggests its potential use in treating conditions related to these receptors, such as depression and anxiety disorders .

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes by forming stable complexes. This inhibition can affect metabolic processes and has implications for drug development aimed at targeting metabolic disorders.

- Pharmacological Applications : Preliminary studies have suggested that this compound could be a candidate for developing new pharmaceuticals, particularly in neuropharmacology and metabolic regulation .

Case Studies

Several case studies have highlighted the biological significance of 4-Morpholinecarboxamide, N,N-diethyl-:

- Study on Prokineticin Receptors : A study published in a patent document details the use of morpholine carboxamide derivatives as antagonists of prokineticin receptors, emphasizing their role in treating neurological disorders. The findings support the hypothesis that 4-Morpholinecarboxamide, N,N-diethyl- could be beneficial in clinical settings targeting these receptors .

- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and metabolic enzymes. The findings indicated that it could effectively alter enzyme activity, leading to significant changes in metabolic pathways relevant to drug metabolism and efficacy.

Comparative Analysis

To better understand the unique properties of 4-Morpholinecarboxamide, N,N-diethyl-, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethylmorpholine-4-carboxamide | Dimethyl groups instead of diethyl | Similar enzyme inhibition but differing receptor affinity |

| N-(2-Aminoethyl)morpholine-4-carboxamide | Contains an aminoethyl group | Different reactivity; potential applications in anti-cancer therapies |

The presence of diethyl groups in 4-Morpholinecarboxamide enhances its lipophilicity compared to its dimethyl counterpart, which may influence its absorption and distribution within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.